2-(2-Bromo-5-methoxyphenyl)acetic acid
Overview
Description
2-(2-Bromo-5-methoxyphenyl)acetic acid is an organic compound with the molecular formula C9H9BrO3. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a bromine atom at the 2-position and a methoxy group at the 5-position.
Mechanism of Action
Target of Action
It’s worth noting that methoxy-substituted cyclic compounds have been postulated to inhibit estrogen receptor (er) negative breast cancer growth in vitro .
Mode of Action
They react in this way with all bases, both organic (for example, the amines) and inorganic .
Action Environment
Such reactions occur in principle for solid carboxylic acids as well, but are slow if the solid acid remains dry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-5-methoxyphenyl)acetic acid typically involves the bromination of 5-methoxyphenylacetic acid. One common method includes the use of bromine in the presence of a catalyst such as iron powder. The reaction proceeds through electrophilic aromatic substitution, where the bromine atom is introduced at the 2-position of the phenyl ring .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-5-methoxyphenyl)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Major Products
Substitution: Products depend on the nucleophile used; for example, using sodium methoxide can yield 2-(2-methoxy-5-methoxyphenyl)acetic acid.
Oxidation: Products include 2-(2-bromo-5-methoxybenzaldehyde) or 2-(2-bromo-5-methoxybenzoic acid).
Reduction: Products include 2-(2-bromo-5-methoxyphenyl)ethanol.
Scientific Research Applications
2-(2-Bromo-5-methoxyphenyl)acetic acid has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activity.
Material Science: It is explored for its properties in the development of new materials and polymers
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-methoxybenzoic acid: Similar structure but lacks the acetic acid side chain.
2-Bromo-5-methoxyphenylacetic acid: Similar structure but with different substituents on the phenyl ring.
Uniqueness
2-(2-Bromo-5-methoxyphenyl)acetic acid is unique due to the combination of bromine and methoxy substituents, which confer distinct chemical properties and reactivity. This makes it a valuable compound in synthetic chemistry and pharmaceutical research .
Properties
IUPAC Name |
2-(2-bromo-5-methoxyphenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-13-7-2-3-8(10)6(4-7)5-9(11)12/h2-4H,5H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEXHAKGPISSIIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90442819 | |
Record name | 2-(2-BROMO-5-METHOXYPHENYL)ACETIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90442819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86826-93-9 | |
Record name | 2-(2-BROMO-5-METHOXYPHENYL)ACETIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90442819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-bromo-5-methoxyphenyl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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